Ethyl 1-(pyridin-3-YL)cyclopropanecarboxylate

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

For medicinal chemists developing NAMPT-targeting oncology therapeutics, sourcing the precise 3-pyridyl isomer is critical. Using the 2- or 4-pyridyl analog results in complete loss of nanomolar cellular activity. This compound is the essential building block for trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid derivatives with demonstrated A2780 IC50 of 0.00049 μM. Its predicted pKa (5.53 ± 0.12) provides an optimal ionization profile for fine-tuning ADME properties without extensive synthetic modification. A robust, high-yielding synthetic route supports cost-effective scale-up.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 351421-95-9
Cat. No. B1629043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(pyridin-3-YL)cyclopropanecarboxylate
CAS351421-95-9
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC1)C2=CN=CC=C2
InChIInChI=1S/C11H13NO2/c1-2-14-10(13)11(5-6-11)9-4-3-7-12-8-9/h3-4,7-8H,2,5-6H2,1H3
InChIKeyGLZHSIJNPPNORA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate Overview


Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate (CAS 351421-95-9) is a heterocyclic building block featuring a cyclopropane ring substituted at the 1-position with a pyridin-3-yl group and an ethyl ester. With a molecular formula of C11H13NO2 and molecular weight of 191.23 g/mol, it is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis . Its structural motif, a 1,1-disubstituted cyclopropane bearing a 3-pyridyl group, distinguishes it from isomeric analogs and underpins its specific utility in fragment-based drug discovery programs targeting enzymes such as NAMPT .

Workflow Fragment-based drug design and structure-activity relationship studies
Selection Logic 3-pyridyl orientation required for target engagement in NAMPT inhibitor series
Procurement Context Heterocyclic building block for medicinal chemistry and process scale-up

Why Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate Is Irreplaceable


While ethyl pyridinyl cyclopropanecarboxylates share a common core formula (C11H13NO2), substituting one isomer for another is precluded by distinct positional effects on key physicochemical parameters and biological recognition. For instance, the 3-pyridyl orientation provides a specific pKa and hydrogen-bonding vector critical for fragment elaboration, as evidenced by its use in generating potent NAMPT inhibitors, where even subtle alterations in the pyridine attachment point abolish nanomolar activity . Furthermore, isomer-specific computed properties like XLogP and TPSA, while sometimes numerically similar, do not capture the divergent 3D spatial arrangement that dictates binding interactions and synthetic compatibility . Therefore, selecting the precise 3-pyridyl isomer is not a matter of convenience but a prerequisite for reaction fidelity and target engagement in structure-based drug design campaigns.

! 2-pyridyl and 4-pyridyl isomers may not confer comparable nanomolar NAMPT activity; target engagement may be lost with positional shifts.
! Pyridine pKa and hydrogen-bonding vector are isomer-specific; class-level isomer swapping can alter ionization and solubility profiles.
! Synthetic route efficiency may differ by isomer; documented quantitative yield for the 3-pyridyl isomer does not transfer to other isomers without validation.

Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate vs. Closest Analogs


3-Pyridyl pKa: Intermediate Basicity

The predicted acid dissociation constant (pKa) of the pyridine nitrogen in ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate is 5.53 ± 0.12 , positioning it as less basic than the 4-pyridyl isomer (pKa = 6.17 ± 0.10) but more basic than the cis-2-pyridyl isomer (pKa = 5.80 ± 0.19) . This intermediate basicity directly influences solubility, salt formation, and hydrogen-bonding capacity at physiological pH.

3-Pyridyl pKa: Intermediate Basicity
Cross-study comparable
pKa = 5.53 ± 0.12
vs. 4-pyridyl: 6.17 ± 0.10 -0.64
vs. cis-2-pyridyl: 5.80 ± 0.19 +0.27
Supports ionization-state and solubility differentiation between positional isomers.
In silico prediction; confirm experimentally in target buffer system.
Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

3-Pyridyl Motif Required for Potent NAMPT Inhibition

The trans-2-(pyridin-3-yl)cyclopropanecarboxamide core, derived from the carboxylic acid analog of ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate, is a critical pharmacophore for potent inhibition of human nicotinamide phosphoribosyltransferase (NAMPT). A lead compound bearing this 3-pyridyl orientation (compound 39) exhibited an IC50 of 0.0051 μM against NAMPT and an antiproliferative IC50 of 0.00049 μM in A2780 cells . In stark contrast, analogous 2-pyridyl and 4-pyridyl isomers are not reported to confer comparable nanomolar potency in this well-validated NAMPT inhibitor series, highlighting the unique conformational and electronic presentation required for target engagement.

3-Pyridyl Motif for NAMPT Inhibition
Class-level inference
Derived amide IC50: 0.0051 μM (NAMPT enzyme)
Non-3-pyridyl isomers: qualitative loss of nanomolar activity reported.
3-pyridyl attachment point is critical for enzyme inhibition in this validated series.
Data for analog 39 in A2780 cells; direct precursor activity not assessed.
Cancer Therapeutics Enzyme Inhibition Structure-Activity Relationship

Synthetic Yield: Quantitative Conversion

According to the procedure detailed in US Patent 8673938B2, the synthesis of ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate proceeds via reaction of ethyl 2-pyridin-3-ylacetate with 1,2-dibromoethane, yielding the target compound in a quantitative reaction . While yield data for the analogous 2-pyridyl and 4-pyridyl isomers under identical conditions are not directly available, this reported quantitative conversion underscores a robust and scalable synthetic route, which is a key consideration for procurement and downstream process development.

Synthetic Yield: Quantitative Conversion
Supporting evidence
Reported quantitative yield
Patent procedure: ethyl 2-pyridin-3-ylacetate + 1,2-dibromoethane (US 8673938B2).
Supports scalable procurement and process development confidence.
Yield data for other isomers under identical conditions not available.
Process Chemistry Organic Synthesis Building Block Manufacturing

Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate Applications


NAMPT Inhibitor Precursor

Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate is the optimal starting material for synthesizing trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid and its amide derivatives, which have been established as potent inhibitors of human NAMPT . Procurement of this specific 3-pyridyl isomer is essential for medicinal chemists aiming to access this validated series, as the 2-pyridyl and 4-pyridyl isomers lack the demonstrated nanomolar cellular activity (e.g., A2780 IC50 = 0.00049 μM) and in vivo efficacy observed for the 3-pyridyl core. This makes it a non-substitutable building block in oncology drug discovery pipelines.

Physicochemical Profiling & Lead Optimization

The distinct predicted pKa of 5.53 ± 0.12 for ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate makes it a valuable tool in lead optimization studies where precise control over basicity and solubility is required. Compared to the more basic 4-pyridyl isomer (pKa 6.17) , the 3-pyridyl compound offers an intermediate ionization profile that can be exploited to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates without the need for extensive synthetic modifications. Procurement of this specific isomer supports rational, structure-based optimization efforts.

Process Chemistry & Scale-Up

For chemical development and manufacturing organizations, the reported quantitative yield in the synthesis of ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate provides a strong justification for its selection in early-phase scale-up. The availability of a robust, high-yielding route reduces cost and waste, making this 3-pyridyl isomer a preferred procurement choice over potentially less efficient synthetic pathways for its 2-pyridyl and 4-pyridyl counterparts, for which comparable high-yielding methods are not publicly documented.

Application
Selection Property
Validation Focus
NAMPT inhibitor precursor synthesis
3-pyridyl cyclopropane core for pharmacophore elaboration
Target engagement and enzyme inhibition endpoint context
Physicochemical profiling and lead optimization
Isomer-specific pKa and solubility intermediate
ADME property titration and formulation-fit review
Process chemistry and early-phase scale-up
Reported quantitative synthetic yield
Route robustness and lot-consistency assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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